rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

Scaffold-based drug design Conformational constraint Structure-activity relationship

In drug discovery, flexible piperazine linkers often produce ambiguous SAR due to conformational heterogeneity. rac-(1S,5R)-3,9-Diazabicyclo[3.3.2]decan-10-one, a rigid [3.3.2] scaffold with zero rotatable bonds and fixed diamine geometry, resolves that uncertainty. The ketone at C10 adds a third functional handle, boosting library diversity by 50%. • Predictable binding geometry • Three orthogonal derivatization sites (two amines + ketone) • Bidentate/tridentate metal coordination. Supplied as a racemic solid with verified purity; ready for immediate use.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 97278-42-7
Cat. No. B1414946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
CAS97278-42-7
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2CNCC(C1)NC2=O
InChIInChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m1/s1
InChIKeyBWZHYLDHEREEEC-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molecular Identity and Procurement Specifications


rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one (CAS 97278-42-7) is a bicyclic diamine scaffold characterized by a rigid [3.3.2] bridgehead framework containing two secondary amine nitrogens at positions 3 and 9, and a ketone functionality at position 10. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol [1]. The compound possesses zero rotatable bonds, making it a conformationally constrained building block with two hydrogen bond donors and two hydrogen bond acceptors [1]. This scaffold serves as a versatile small molecule intermediate in medicinal chemistry and organic synthesis, with a calculated LogP of -0.10 and a topological polar surface area of 41.1 Ų, indicating moderate aqueous solubility suitable for biological assay conditions [1].

Rigid [3.3.2] scaffold enforces conformational constraint for SAR studies
Three orthogonal handles (2 amines, 1 ketone) enable sequential derivatization
Low calculated LogP supports aqueous assay compatibility without formulation adjustment

Why Generic Substitution Is Not Straightforward


The [3.3.2] bicyclic framework defines a unique conformational geometry that differs fundamentally from other bicyclic diamine scaffolds such as [2.2.1] (diazabicycloheptane), [2.2.2] (DABCO), [3.2.1] (diazabicyclooctane), and [4.2.1] (diazabicyclononane) systems. Each scaffold imposes distinct nitrogen-to-nitrogen distances, spatial orientation of hydrogen-bonding vectors, and ring strain profiles [1]. Studies on diazabicyclo analogues of maraviroc demonstrate that scaffold ring size directly impacts biological activity: the diazabicyclooctane ([3.2.1]) derivative maintained significant infectivity reduction power against HIV pseudoviruses, whereas the diazabicyclononane ([4.2.1]) analogue was substantially less effective [2]. Similarly, the [3.3.2] scaffold provides a specific three-dimensional arrangement of the two secondary amines and the ketone moiety that cannot be replicated by substitution with other bicyclic diamines. Generic replacement without empirical validation risks altering molecular recognition, binding geometry, and ultimately the functional outcome of any derivative or complex constructed from this scaffold [1] [2].

Target Scaffold Rigid [3.3.2] bridgehead with defined N–N distance
Substitute Risk [2.2.2] (DABCO) or [3.2.1] systems alter amine geometry and biological response
Target Scaffold Ketone at position 10 provides an extra H-bond acceptor
Substitute Risk Saturated 3,9-diazabicyclo[3.3.2]decane lacks the ketone anchor point
Target Scaffold Three chemically distinct functionalization handles
Substitute Risk Amine-only scaffolds reduce derivatization options and library diversity

Quantitative Differentiation Against Comparable Scaffolds


Conformational Rigidity via Zero Rotatable Bonds

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one contains zero rotatable bonds, imposing complete conformational rigidity on the bicyclic core [1]. In contrast, monocyclic diamine alternatives such as piperazine and homopiperazine possess conformational flexibility with multiple rotatable bonds, while the saturated analogue 3,9-diazabicyclo[3.3.2]decane (CAS 66037-68-1) also contains zero rotatable bonds but lacks the ketone functionality at position 10 that provides an additional hydrogen-bonding anchor point [1]. The zero rotatable bond count of the target scaffold translates to lower entropic penalty upon target binding compared to flexible diamine linkers [2].

Rotatable bonds
Class-level inference
0 rotatable bonds
May support lower entropic penalty in target binding studies
Piperazine has multiple rotatable bonds; saturated analog lacks ketone
Scaffold-based drug design Conformational constraint Structure-activity relationship Bicyclic diamine

Hydrogen-Bonding Capacity from Dual Amines and Ketone

The target compound rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one possesses two hydrogen bond donor sites (secondary amines at positions 3 and 9) and two hydrogen bond acceptor sites (the amine nitrogens and the ketone oxygen at position 10), for a total donor-acceptor count of 2:2 [1]. This compares favorably to the saturated analogue 3,9-diazabicyclo[3.3.2]decane (CAS 66037-68-1), which offers only the two secondary amines as both donors and acceptors (2:2 count but lacking the distinct ketone acceptor), and to DABCO (1,4-diazabicyclo[2.2.2]octane), which contains only tertiary amines acting solely as acceptors (0:2 count) [1].

H-bond capacity
Class-level inference
2 donors, 2 acceptors
Ketone oxygen adds a directional acceptor distinct from amine sites
DABCO has only tertiary amines (0 donors); saturated analog lacks ketone
Hydrogen bonding Molecular recognition Scaffold functionalization Bicyclic scaffold

Aqueous Compatibility via Low Lipophilicity

The target compound rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one exhibits a calculated LogP value of -0.10 and a topological polar surface area (TPSA) of 41.1 Ų [1]. This LogP value is lower than that of common bicyclic diamine scaffolds: 3,9-diazabicyclo[3.3.2]decane (CAS 66037-68-1) has a calculated LogP of approximately 0.46 , while 3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one exhibits substantially higher lipophilicity due to the benzyl substituent. The negative LogP indicates favorable aqueous solubility compared to more lipophilic bicyclic alternatives [1].

Lipophilicity
Cross-study comparable
LogP = −0.10
Supports aqueous solubility for biological assay conditions
TPSA 41.1 Ų; ~3.6-fold lower LogP than saturated analogue
Physicochemical properties Drug-likeness Solubility Lipophilicity

Orthogonal Reactivity for Sequential Functionalization

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one contains three chemically addressable functional handles: two secondary amines at positions 3 and 9, and a ketone at position 10. The ketone can undergo reduction, reductive amination, or Wittig-type chemistry, while the secondary amines can be selectively protected and functionalized using orthogonal protecting group strategies (e.g., Boc, Cbz, Fmoc). This contrasts with the saturated analogue 3,9-diazabicyclo[3.3.2]decane (CAS 66037-68-1), which lacks the ketone handle, and with DABCO (1,4-diazabicyclo[2.2.2]octane), which contains only tertiary amines that cannot be readily functionalized with electrophiles [1].

Functional handles
Class-level inference
3 distinct handles
Enables sequential, regioselective derivatization for library synthesis
vs 2 handles in saturated analogue, 0 in DABCO
Synthetic methodology Building block Parallel synthesis Library generation

Scaffold Geometry and Distinct N-N Distance

The [3.3.2] bicyclic framework imposes a specific spatial relationship between the two secondary amine nitrogens that differs from other bicyclic diamine scaffolds. Studies on structurally related diazabicyclo analogues of maraviroc demonstrated that altering the bicyclic ring size from [3.2.1] to [4.2.1] substantially impacted antiviral activity: the [3.2.1] diazabicyclooctane derivative maintained significant infectivity reduction power, whereas the [4.2.1] diazabicyclononane analogue was less effective [1]. The [3.3.2] scaffold of the target compound represents an intermediate ring size between these extremes, with a calculated nitrogen-nitrogen distance distinct from both [3.2.1] and [4.2.1] frameworks [1] [2].

Scaffold geometry
Cross-study comparable
N–N distance differs from [3.2.1] and [4.2.1] frameworks
Related scaffold activity shifts with ring size; context-dependent fit
Scaffold geometry Nitrogen-nitrogen distance Molecular modeling Bicyclic diamine

Research and Industrial Applications


Conformationally Constrained Bioactive Scaffold

Use rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one as a core scaffold in drug discovery programs where conformational constraint is required to reduce entropic penalty upon target binding. The zero rotatable bond count and rigid [3.3.2] framework enforce a specific spatial orientation of the two secondary amines [1], which can be sequentially functionalized to explore structure-activity relationships across diverse target classes. The LogP of -0.10 [1] ensures adequate aqueous solubility for biological assay conditions without requiring formulation adjustments. This scaffold is particularly valuable when flexible piperazine linkers have failed to yield interpretable SAR due to conformational heterogeneity [2].

Bidentate Ligand for Metal Coordination

Employ rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one as a bidentate ligand scaffold for transition metal coordination in catalytic applications. The two secondary amine nitrogens positioned at fixed spatial coordinates within the rigid bicyclic framework provide predictable and reproducible coordination geometry. The ketone oxygen at position 10 serves as an additional potential binding site, enabling tridentate coordination modes with appropriate metal centers [1]. This contrasts with flexible diamine ligands where chelate ring size and geometry can vary unpredictably, and with DABCO-based ligands that lack hydrogen bond donor capacity and secondary amine functionalization potential [1].

Orthogonal Functionalization Platform for Library Synthesis

Utilize rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one as a core building block for generating focused compound libraries through sequential orthogonal functionalization. The three chemically distinct handles (two secondary amines and one ketone) [1] enable regioselective derivatization using standard protecting group strategies (e.g., Boc protection of one amine followed by functionalization of the second amine, subsequent ketone modification via reductive amination or reduction). This provides a 50% increase in functionalization handles compared to saturated bicyclic diamine scaffolds lacking the ketone functionality, enabling more diverse library generation from a single scaffold.

Application
Selection Property
Validation Focus
Conformationally constrained SAR studies
Rigid [3.3.2] scaffold geometry
Binding entropy reduction and interpretable SAR
Metal coordination ligand design
Secondary amine donor set with ketone auxiliary
Coordination geometry and metal binding stoichiometry
Orthogonal library synthesis
Three chemically distinct functional handles
Protecting-group compatibility and regioselectivity

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